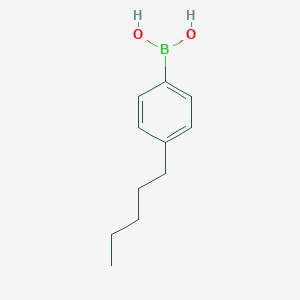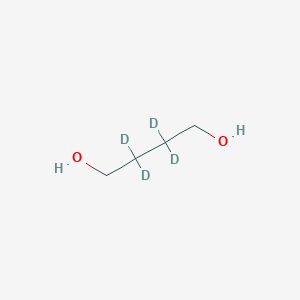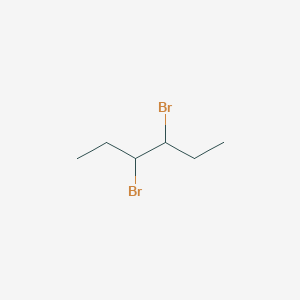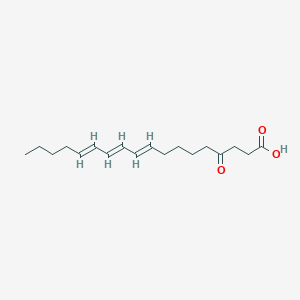
(4-pentylphenyl)boronic Acid
Overview
Description
“(4-pentylphenyl)boronic Acid” is a type of boronic acid that has been used in various areas of research. It is known for its interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to its utility in various sensing applications . It is also used as a building block for a diverse range of sensing systems .
Synthesis Analysis
The synthesis of “(4-pentylphenyl)boronic Acid” involves several steps. The process begins with the reaction of phenylboronic acid with a pentyl halide to form the boronic ester. This ester is then hydrolyzed under basic conditions to yield the desired product .Molecular Structure Analysis
The molecular structure of “(4-pentylphenyl)boronic Acid” consists of a phenyl ring attached to a boronic acid group and a pentyl chain. The boronic acid group is capable of forming reversible covalent bonds with diols, which is a key feature of its reactivity .Chemical Reactions Analysis
“(4-pentylphenyl)boronic Acid” is known to undergo a variety of chemical reactions. One of the most notable is its ability to form boronate esters with diols, a reaction that is often used in the synthesis of complex organic molecules . It can also react with strong Lewis bases such as fluoride or cyanide anions .Physical And Chemical Properties Analysis
“(4-pentylphenyl)boronic Acid” is a solid at room temperature. It has a molecular weight of 192.06 g/mol . Its boiling point is 328°C , and its density is 1.01 g/cm3 .Scientific Research Applications
Sensing Applications
(4-pentylphenyl)boronic Acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is pivotal in both homogeneous assays and heterogeneous detection, allowing for the development of various sensors. For example, boronic acids can be employed in the detection of glucose levels in diabetes management or environmental monitoring of pollutants that contain diol groups.
Biological Labelling and Protein Manipulation
The compound’s interaction with diols is also exploited in biological labelling and protein manipulation . It can be used to label cell-surface carbohydrates or to modify proteins, which is essential in understanding biological processes and developing therapeutic interventions.
Separation Technologies
Boronic acids, including (4-pentylphenyl)boronic Acid , are utilized in separation technologies due to their selective binding to cis-diol-containing molecules . This property is particularly useful in the purification of biomolecules, such as nucleosides, catechols, saccharides, and glycoproteins, from complex mixtures.
Development of Therapeutics
The compound’s ability to form reversible covalent complexes with cis-diols underlies its potential in therapeutic development . It can be used to create delivery systems for drugs that target specific cells or tissues, enhancing the efficacy and reducing the side effects of treatments.
Diagnostic Imaging
(4-pentylphenyl)boronic Acid: is instrumental in the development of new diagnostic imaging agents . Its specificity for certain biological markers can improve the accuracy of imaging techniques like MRI, aiding in the early detection and diagnosis of diseases.
Drug Delivery Systems
The pH-responsive nature of boronic acids makes them suitable for creating drug delivery systems . (4-pentylphenyl)boronic Acid can be incorporated into polymers that release drugs in response to pH changes in the body, providing controlled and targeted therapy.
Mechanism of Action
Target of Action
The primary target of (4-pentylphenyl)boronic Acid, also known as 4-n-Pentylphenylboronic acid, is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound, such as (4-pentylphenyl)boronic Acid, transfers a formally nucleophilic organic group from boron to palladium . This interaction results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by (4-pentylphenyl)boronic Acid . This reaction involves two key steps: oxidative addition and transmetalation . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting that it may have suitable pharmacokinetic properties for use in chemical reactions.
Result of Action
The primary result of the action of (4-pentylphenyl)boronic Acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of (4-pentylphenyl)boronic Acid can be influenced by various environmental factors. For instance, the compound is typically used under mild and functional group tolerant reaction conditions . Additionally, it’s important to note that the compound is generally environmentally benign .
Safety and Hazards
Future Directions
Boronic acids, including “(4-pentylphenyl)boronic Acid”, are increasingly being used in diverse areas of research. They have found applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research will likely continue to explore these and other potential uses of boronic acids.
properties
IUPAC Name |
(4-pentylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9,13-14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRMPSOGFATLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404610 | |
| Record name | (4-Pentylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-pentylphenyl)boronic Acid | |
CAS RN |
121219-12-3 | |
| Record name | (4-Pentylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amylphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-n-Pentylphenylboronic acid enhance the properties of polypyrrole films?
A1: 4-n-Pentylphenylboronic acid acts as a functional dopant, meaning it is incorporated into the polypyrrole matrix during synthesis and imparts specific chemical properties to the resulting film. The key feature of this compound is the boronic acid group, which exhibits a strong affinity for diols []. This affinity stems from the ability of boronic acid to form reversible covalent bonds with the hydroxyl groups present in diols.
- Enhanced dopamine detection: The boronic acid groups within the polypyrrole film capture and retain dopamine, a diol-containing neurotransmitter. This preconcentration effect improves the sensitivity of electrochemical dopamine sensors [].
- Selective bacterial adhesion: The boronic acid groups promote the adhesion of bacteria with sugar-rich cell walls, such as Deinococcus proteolyticus, Streptococcus pneumoniae, and Klebsiella pneumoniae []. This selectivity arises from the interaction between boronic acid and the diol groups present in the bacterial cell wall polysaccharides.
Q2: What are the advantages of using 4-n-Pentylphenylboronic acid as a dopant compared to other methods for achieving similar functionality?
A2: The research highlights the simplicity and efficiency of using 4-n-Pentylphenylboronic acid as a dopant:
- Single-step synthesis: Incorporating the desired functionality is achieved directly during the polypyrrole film synthesis by using 4-n-Pentylphenylboronic acid as the dopant []. This eliminates the need for complex, multi-step surface modifications.
- Versatility: The approach can be applied to both electrochemical and chemical fabrication methods, broadening its potential applications [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















